molecular formula C24H28N2O3 B13102549 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B13102549
M. Wt: 392.5 g/mol
InChI Key: PZUPQAOJOQFUMZ-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a naphthalenyloxy propanol moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.

    Attachment of the Naphthalenyloxy Group: The intermediate is then reacted with 1-bromo-3-(naphthalen-1-yloxy)propane under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalenyloxy group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides or amines for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-(3-Hydroxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol.

    Reduction: Formation of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: Modulation of neurotransmitter pathways, potentially affecting serotonin or dopamine systems.

Comparison with Similar Compounds

    1-(4-(3-Hydroxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yl)propan-2-ol: Similar structure with a reduced naphthalenyloxy group.

Uniqueness: 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and naphthalenyloxy moieties contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-22-9-5-8-20(16-22)26-14-12-25(13-15-26)17-21(27)18-29-24-11-4-7-19-6-2-3-10-23(19)24/h2-11,16,21,27H,12-15,17-18H2,1H3

InChI Key

PZUPQAOJOQFUMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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